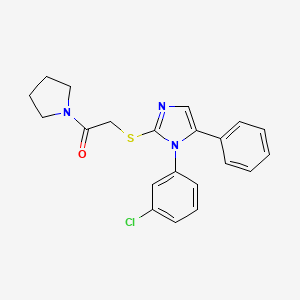
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20ClN3OS and its molecular weight is 397.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that incorporates an imidazole ring, a thioether linkage, and a pyrrolidine moiety. This structure suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is C21H22ClN3OS, with a molecular weight of approximately 425.93 g/mol. The presence of the imidazole ring is significant as it is known for its ability to interact with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3OS |
| Molecular Weight | 425.93 g/mol |
| LogP | 4.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thioether linkage may enhance binding affinity, while the pyrrolidine moiety could modulate receptor interactions, influencing various signaling pathways.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
1. Anticancer Activity
Studies have shown that imidazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interfere with cancer cell proliferation by inhibiting key enzymes involved in tumor growth.
2. Antimicrobial Properties
The compound has demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
3. Anti-inflammatory Effects
The thioether linkage is believed to contribute to anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives similar to the compound :
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that imidazole derivatives showed IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Evaluation : Research indicated that compounds containing imidazole rings were effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
- Anti-inflammatory Mechanism : Another study reported that certain imidazole derivatives significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c22-17-9-6-10-18(13-17)25-19(16-7-2-1-3-8-16)14-23-21(25)27-15-20(26)24-11-4-5-12-24/h1-3,6-10,13-14H,4-5,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGUJOSDSRWGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














